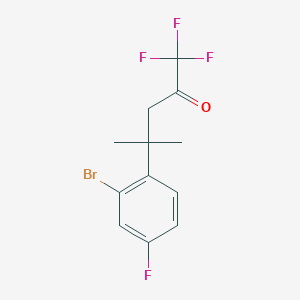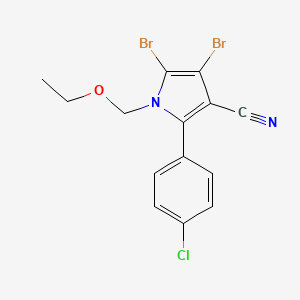
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the pyrrole ring.
Substitution: Introduction of the 4-chlorophenyl group.
Alkylation: Addition of the ethoxymethyl group.
Nitrile Formation: Introduction of the cyano group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials with specific properties.
作用機序
The mechanism of action of 4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
類似化合物との比較
Similar Compounds
4,5-Dibromo-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile: Lacks the ethoxymethyl group.
4,5-Dibromo-2-(4-methylphenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile: Has a methyl group instead of a chlorine atom.
Uniqueness
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C14H11Br2ClN2O |
|---|---|
分子量 |
418.51 g/mol |
IUPAC名 |
4,5-dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H11Br2ClN2O/c1-2-20-8-19-13(9-3-5-10(17)6-4-9)11(7-18)12(15)14(19)16/h3-6H,2,8H2,1H3 |
InChIキー |
NNXQHXNMLLLFCR-UHFFFAOYSA-N |
正規SMILES |
CCOCN1C(=C(C(=C1Br)Br)C#N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)
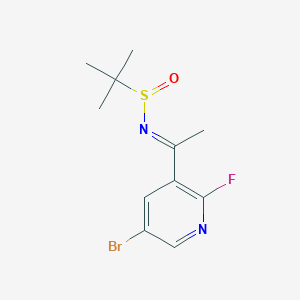
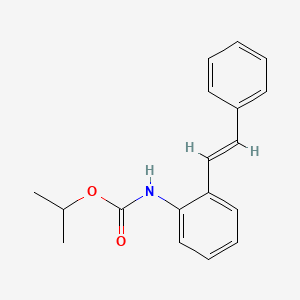
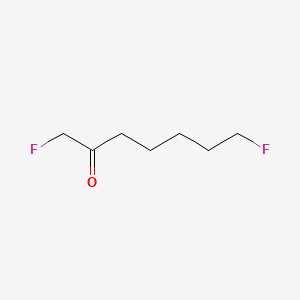

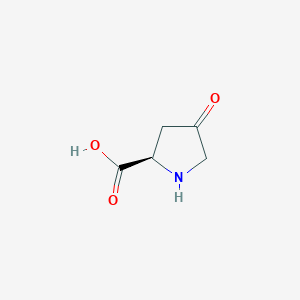
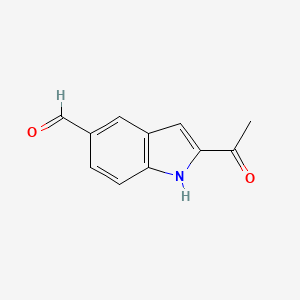
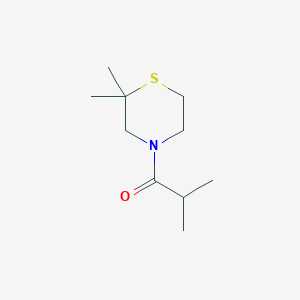
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)


![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
